N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-methoxybenzamide
Description
This compound features a benzofuran core substituted at the 3-position with a 3-chloro-4-methoxybenzoyl group and at the 2-position with a 4-methoxybenzamide moiety. Its structural complexity enables diverse interactions, including halogen bonding (via the chloro group) and hydrogen bonding (via methoxy and carbonyl groups). The 3-chloro-4-methoxyphenyl substituent is critical for targeting hydrophobic pockets in proteins, as seen in fragment-based drug design studies .
Properties
Molecular Formula |
C24H18ClNO5 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H18ClNO5/c1-29-16-10-7-14(8-11-16)24(28)26-21-17-5-3-4-6-19(17)31-23(21)22(27)15-9-12-20(30-2)18(25)13-15/h3-13H,1-2H3,(H,26,28) |
InChI Key |
JHVFWSMIPZQFFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Amide Formation:
Industrial Production:
Chemical Reactions Analysis
Oxidation and Reduction:
Substitution Reactions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Positional Isomer: 4-Chloro-N-{2-[(4-Methoxyphenyl)Carbonyl]-1-Benzofuran-3-Yl}Benzamide (RN 380561-44-4)
- Key Difference : The chloro group is at the 4-position on the benzoyl ring instead of the 3-position.
- Lower binding affinity observed in computational docking studies (hypothesized due to less optimal alignment with Gly151 in kinase targets) .
- Molecular Weight : 422.86 g/mol (vs. 436.30 g/mol for the target compound).
Fragment 5: 3-Chloro-4-Fluorobenzamide
Hydrazide-Hydrazone Derivatives (e.g., 3a)
Acetamide Analog: BH31613 (620154-06-5)
Pyrido-Pyrimidinone Derivatives (e.g., Compound 90)
- Key Difference : Replaces benzofuran with a pyrido[1,2-a]pyrimidin-4-one scaffold.
- Impact :
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Halogen Bonding : The 3-chloro substitution in the target compound enables moderate halogen bonding, though fluorine analogs (e.g., Fragment 5) achieve stronger interactions .
- Solubility vs. Permeability : Hydrazone derivatives improve solubility but sacrifice thermal stability, while bulky substituents (e.g., BH31613) enhance permeability at the cost of solubility .
- Scaffold Flexibility: Pyrido-pyrimidinone derivatives demonstrate that scaffold hopping can broaden target selectivity but may increase off-target toxicity .
Biological Activity
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H18ClNO4, with a molecular weight of approximately 419.9 g/mol. The compound features a benzofuran core, a chloromethoxyphenyl group, and a methoxybenzamide moiety, contributing to its diverse biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C24H18ClNO4 |
| Molecular Weight | 419.9 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors involved in key cellular pathways, which may include:
- Anti-inflammatory activity: The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer properties: Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
-
Anticancer Activity:
- In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- The compound's mechanism may involve the induction of cell cycle arrest and apoptosis via mitochondrial pathways.
-
Anti-inflammatory Effects:
- It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Anticancer Activity
A study conducted on human lung cancer cells (A549) revealed that treatment with varying concentrations of the compound led to significant reductions in cell viability. The IC50 value was determined to be approximately 25 μM after 48 hours of exposure. The study concluded that the compound effectively induces apoptosis as evidenced by increased levels of cleaved caspases.
Study 2: Anti-inflammatory Activity
In an animal model of acute inflammation, administration of the compound resulted in a marked decrease in edema formation compared to control groups. Histopathological analysis showed reduced infiltration of inflammatory cells in treated tissues, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| N-{2-(4-methoxyphenyl)carbonyl}-1-benzofuran | C23H18O3 | Moderate anti-inflammatory effects |
| N-[2-(3-chlorophenyl)-1-benzofuran] | C22H16ClN | Low anticancer activity |
| 4-Chloro-N-(benzofuran)-2-methylbenzamide | C23H18ClN | Significant cytotoxicity against cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
